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Compound of Interest

Compound Name: AC-265347

Cat. No.: B605116

Introduction

AC-265347 is a novel, orally available, small molecule that acts as a biased positive allosteric
modulator of the Calcium-Sensing Receptor (CaSR).[1][2][3][4] In preclinical studies,
particularly in patient-derived xenograft (PDX) models of neuroblastoma, AC-265347 has
demonstrated significant anti-tumor activity.[1][2][3][4] These application notes provide a
comprehensive overview of the administration of AC-265347 in PDX models, including its
mechanism of action, and detailed protocols for its use in in vivo studies.

Mechanism of Action

AC-265347 is a third-generation calcimimetic that allosterically modulates the CaSR, a G
protein-coupled receptor (GPCR) involved in calcium homeostasis.[1][2] Unlike the first-
generation calcimimetic cinacalcet, AC-265347 exhibits biased signaling.[1][2][3] While both
compounds activate the CaSR, AC-265347 preferentially stimulates the RHO GTPases
signaling pathway, leading to the induction of neuronal differentiation in neuroblastoma cells.[1]
[2][3] This biased agonism is crucial as it uncouples the anti-tumor effects from the systemic
calcium modulation, thus avoiding the dose-limiting hypocalcemia observed with cinacalcet.[1]
[2][4] Microarray analysis of neuroblastoma PDX models treated with AC-265347 showed no
upregulation of genes involved in calcium signaling or ER stress, further supporting its distinct
mechanism of action.[1][2][3]

Application in PDX Models
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Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted
into an immunodeficient mouse, are becoming increasingly important in preclinical cancer
research.[5][6][7] These models are known to better recapitulate the heterogeneity and biology
of human tumors compared to traditional cell line-derived xenografts.[S][9]

In the context of neuroblastoma, AC-265347 has been evaluated in the HSJD-NB-001 and
HSJD-NB-004 PDX models.[4] Administration of AC-265347 at a dose of 10 mg/kg resulted in
a significant delay in tumor growth in these models.[4] This anti-tumor effect is primarily
attributed to the induction of tumor cell differentiation rather than apoptosis.[1][2]

Quantitative Data Presentation

Table 1: In Vivo Efficacy of AC-265347 in Neuroblastoma
PDX Models
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Note: The provided references did not contain specific tumor volume measurements over time,

which would be required for a more detailed quantitative comparison. The data presented here

Is based on the reported statistical significance of tumor growth delay.

Experimental Protocols
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Protocol 1: Establishment of Neuroblastoma Patient-
Derived Xenograft (PDX) Models

This protocol describes the general procedure for establishing subcutaneous neuroblastoma
PDX models in immunodeficient mice.

Materials:

Fresh neuroblastoma tumor tissue from patient biopsy or resection

» Immunodeficient mice (e.g., NSG or athymic nude mice), 6-8 weeks old
o Sterile RPMI-1640 medium

¢ Matrigel® Basement Membrane Matrix

e Surgical instruments (scalpels, forceps)

e Anesthesia (e.g., isoflurane)

e Analgesics

Procedure:

e Tumor Tissue Preparation:

o Collect fresh tumor tissue in sterile RPMI-1640 medium on ice and process within 2-4
hours.

o In a sterile biosafety cabinet, wash the tissue with cold RPMI-1640 to remove any blood
clots or necrotic tissue.

o Mince the tumor into small fragments (approximately 2-3 mms).
e Mouse Preparation and Tumor Implantation:

o Anesthetize the mouse using a calibrated vaporizer with isoflurane.
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o Shave and disinfect the implantation site (e.g., the flank).
o Make a small incision (approximately 5 mm) in the skin.
o Create a subcutaneous pocket using blunt dissection with forceps.
o Mix the tumor fragment with 50-100 pL of Matrigel®.
o Implant one tumor fragment into the subcutaneous pocket.
o Close the incision with surgical clips or sutures.
o Administer post-operative analgesics as per institutional guidelines.
e Monitoring and Passaging:
o Monitor the mice regularly for tumor growth and overall health.
o Measure tumor volume twice weekly using calipers (Volume = (Length x Width?)/2).

o When the tumor reaches a volume of approximately 1000-1500 mm3, euthanize the
mouse and harvest the tumor.

o The harvested tumor can be used for subsequent passaging into new cohorts of mice,
cryopreservation, or for drug efficacy studies.

Protocol 2: Administration of AC-265347 in PDX Models

This protocol outlines the procedure for preparing and administering AC-265347 to mice
bearing neuroblastoma PDX tumors.

Materials:
e AC-265347 compound
e Vehicle for formulation (e.g., 0.5% methylcellulose in sterile water)

e Mice bearing established neuroblastoma PDX tumors (tumor volume ~100-200 mm3)
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e Oral gavage needles

o Calipers for tumor measurement
e Scale for mouse body weight
Procedure:

e Drug Formulation:

o Prepare the dosing solution of AC-265347 in the chosen vehicle. For example, to achieve
a 10 mg/kg dose in a 20g mouse with a dosing volume of 10 mL/kg, the concentration
would be 1 mg/mL.

o Ensure the compound is fully dissolved or forms a homogenous suspension. Prepare
fresh daily or as per stability data.

» Animal Grouping and Randomization:

o Once tumors reach the desired size (e.g., 100-200 mm?3), randomize the mice into
treatment and control groups (e.g., n=8-10 mice per group).

o Ensure that the average tumor volume is similar across all groups at the start of the study.
e Drug Administration:

o Record the body weight of each mouse before dosing.

o Administer AC-265347 or vehicle to the respective groups via oral gavage.

o The administration schedule should be followed consistently (e.g., daily for 21 days).
e Monitoring and Efficacy Assessment:

o Monitor the body weight and general health of the mice daily or as required by the study
protocol.

o Measure tumor volumes twice or thrice weekly using calipers.
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o The primary endpoint is typically tumor growth inhibition. This can be calculated as the
percentage of tumor volume change from baseline.

o At the end of the study, euthanize the mice and collect tumors for further analysis (e.g.,
histology, gene expression analysis).

Mandatory Visualizations

Activates Activates Activates Promotes
Activates RhoGEF RhoA ROCK
Cell Membrane

Click to download full resolution via product page

Caption: Biased signaling pathway of AC-265347 through the CaSR.
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Caption: Experimental workflow for AC-265347 administration in PDX models.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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